molecular formula C27H26O3 B1668750 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid CAS No. 107430-66-0

4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid

Cat. No. B1668750
M. Wt: 398.5 g/mol
InChI Key: VCQGNUWOMLYNNG-PSAKPEQJSA-N
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Description

“4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid” is a compound with the molecular formula C27H26O3 . It is also known by the synonyms CD 1530, CD1530, and CD-1530 . The compound is a member of naphthalenes and benzenes .


Molecular Structure Analysis

The compound has a complex structure that includes a tricyclo[3.3.1.13,7]dec-1-yl group attached to a naphthalenyl group, which is further attached to a benzoic acid group . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 398.5 g/mol . It has a XLogP3-AA value of 7.4, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It is soluble in DCM, toluene, and THF, but insoluble in water .

Scientific Research Applications

Biological Activities and Therapeutic Potential

Research has highlighted the significant biological activities of compounds structurally similar to 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid, particularly prenylated caged xanthones. These compounds, often derived from the Garcinia genus, have shown various biological activities such as anticancer, anti-HIV, antibacterial, anti-inflammatory, and neurotrophic effects. Gambogic acid, a prominent member of this group, is specifically noted for its potential as an antitumor agent, with ongoing studies focusing on its structure-activity relationship and apoptosis-induced cytotoxic mechanisms. Its analogues have shown efficacy against specific liver cancers, like cholangiocarcinoma, highlighting the potential therapeutic applications of these compounds (Anantachoke et al., 2012).

Environmental and Biochemical Implications

Compounds with structural similarities to 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid, particularly polycyclic aromatic hydrocarbons (PAHs), have been extensively studied due to their environmental persistence and potential toxicity. Microbial degradation has been identified as a primary method for the ecological recovery of PAH-contaminated sites. In-depth understanding of microbial catabolism of these compounds could inform bioremediation strategies for contaminated environments (Peng et al., 2008).

properties

IUPAC Name

4-[7-(1-adamantyl)-6-hydroxynaphthalen-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O3/c28-25-12-22-6-5-21(19-1-3-20(4-2-19)26(29)30)10-23(22)11-24(25)27-13-16-7-17(14-27)9-18(8-16)15-27/h1-6,10-12,16-18,28H,7-9,13-15H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQGNUWOMLYNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=C5C=CC(=CC5=C4)C6=CC=C(C=C6)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433279
Record name CD 1530
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid

CAS RN

107430-66-0
Record name CD 1530
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid
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4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid
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4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid
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4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid
Reactant of Route 5
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4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid

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